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Compound of Interest

Compound Name: N-Salicyloyltryptamine

Cat. No.: B1247933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of N-
Salicyloyltryptamine derivatives, specifically focusing on the compound LZWL02003, in

preclinical models of Parkinson's disease (PD). The data presented herein demonstrates the

neuroprotective and anti-inflammatory properties of this compound, highlighting its promise as

a potential therapeutic candidate. Detailed protocols for key in vitro and in vivo experiments are

provided to enable replication and further investigation.

Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies evaluating the

efficacy of the N-Salicyloyltryptamine derivative, LZWL02003, in cellular and animal models

of Parkinson's disease.

In Vitro Neuroprotection Studies
Table 1: Effect of LZWL02003 on MPP+-Induced Cytotoxicity in SH-SY5Y Cells
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Treatment Group Concentration (µM) Cell Viability (%)

Control - 100

MPP+ 2000 80.5 ± 4.5

LZWL02003 + MPP+ 5 88.2 ± 5.1

LZWL02003 + MPP+ 10 95.6 ± 5.8

LZWL02003 + MPP+ 20 102.3 ± 6.2

Data are presented as mean ± SD. Cell viability was assessed by the CCK-8 assay after 24

hours of treatment.

Table 2: Inhibition of MPP+-Induced Reactive Oxygen Species (ROS) Generation by

LZWL02003 in SH-SY5Y Cells

Treatment Group Concentration (µM) Relative ROS Levels (%)

Control - 100

MPP+ 2000 250.1 ± 15.2

LZWL02003 + MPP+ 5 180.5 ± 11.3

LZWL02003 + MPP+ 10 145.3 ± 9.8

LZWL02003 + MPP+ 20 115.7 ± 8.1

Data are presented as mean ± SD. ROS levels were measured using the DCFH-DA assay.

In Vivo Behavioral Studies in a Rotenone-Induced Rat
Model of Parkinson's Disease
Table 3: Effect of LZWL02003 on Motor Coordination in the Rotarod Test
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Treatment Group Dose (mg/kg/day) Latency to Fall (s)

Control - 185.4 ± 10.2

Rotenone 2 55.7 ± 6.8

Levodopa + Rotenone 20 120.1 ± 8.5

LZWL02003 (Low) + Rotenone 2.5 80.3 ± 7.1

LZWL02003 (Medium) +

Rotenone
5 110.9 ± 9.3

LZWL02003 (High) +

Rotenone
10 145.6 ± 11.4

Data are presented as mean ± SD.

Table 4: Effect of LZWL02003 on Spontaneous Activity in the Open Field Test

Treatment Group Dose (mg/kg/day)
Total Distance
Traveled (m)

Number of Rearing
Events

Control - 150.2 ± 12.5 25.3 ± 3.1

Rotenone 2 65.8 ± 8.9 8.1 ± 1.5

Levodopa + Rotenone 20 110.4 ± 10.1 15.7 ± 2.2

LZWL02003 (Low) +

Rotenone
2.5 85.1 ± 9.2 11.4 ± 1.8

LZWL02003 (Medium)

+ Rotenone
5 105.7 ± 11.3 14.9 ± 2.1

LZWL02003 (High) +

Rotenone
10 130.3 ± 13.1 20.5 ± 2.8

Data are presented as mean ± SD.

Experimental Protocols
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In Vitro Model: MPP+-Induced Neurotoxicity in SH-SY5Y
Cells
1. Cell Culture and Maintenance:

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with

10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Passage cells every 2-3 days when they reach 80-90% confluency.

2. MPP+ Induced Cytotoxicity Assay (CCK-8):

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to

adhere overnight.

Pre-treat the cells with various concentrations of LZWL02003 (5, 10, 20 µM) for 2 hours.

Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to a final concentration

of 2 mM.

Incubate the cells for 24 or 48 hours.

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at

37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the control group.

3. Measurement of Intracellular Reactive Oxygen Species (ROS):

Seed SH-SY5Y cells in a 6-well plate.

Treat the cells with LZWL02003 and/or MPP+ as described above.

After treatment, wash the cells with phosphate-buffered saline (PBS).
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Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free

medium for 30 minutes at 37°C in the dark.

Wash the cells three times with PBS.

Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer with

an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

In Vivo Model: Rotenone-Induced Parkinson's Disease in
Rats
1. Animal Model Induction:

Use male Sprague-Dawley rats (180-220 g).

Acclimatize the animals for one week before the experiment.

Prepare a stock solution of rotenone (2 mg/kg) in sunflower oil.

Administer rotenone subcutaneously once daily for 28 days to induce the Parkinson's

disease model.

2. Drug Administration:

Divide the rats into the following groups (n=10 per group):

Control (vehicle only)

Rotenone (2 mg/kg/day)

Levodopa (20 mg/kg/day) + Rotenone

LZWL02003 (2.5, 5, or 10 mg/kg/day) + Rotenone

Administer LZWL02003 or Levodopa by oral gavage one hour before the rotenone injection

for 28 days.

3. Behavioral Testing:
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a. Rotarod Test:

Place the rat on a rotating rod with an accelerating speed (from 4 to 40 rpm over 5 minutes).
Record the latency to fall from the rod.
Perform three trials per rat with a 30-minute inter-trial interval.
Conduct the test on day 29 of the experiment.

b. Open Field Test:

Place the rat in the center of an open field arena (100 cm x 100 cm x 40 cm).
Allow the rat to explore freely for 5 minutes.
Use a video tracking system to record and analyze the total distance traveled and the
number of rearing events (vertical movements).
Conduct the test on day 29 of the experiment.
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Caption: Proposed neuroprotective signaling pathway of N-Salicyloyltryptamine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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